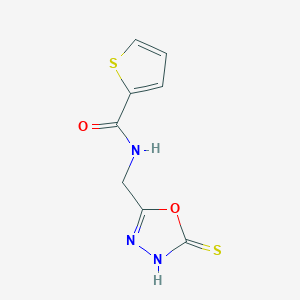

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

Vue d'ensemble

Description

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by the cyclization of a hydrazide derivative with carbon disulfide under basic conditions.

Attachment to Thiophene: The oxadiazole derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Step 1: Formation of Acid Hydrazide

The synthesis begins with the preparation of an acid hydrazide intermediate. For example, in the synthesis of similar oxadiazole derivatives, dicarbonyl esters react with hydrazine derivatives to form hydrazides .

Reaction:

textDicarbonyl ester + phenyl hydrazine → Acid hydrazide (e.g., compound 4 in [1]) Conditions: Acetic acid, reflux

Key Observations:

-

The hydrazide formation is confirmed by the disappearance of ethyl protons and the appearance of NH₂ groups in NMR spectra .

-

IR spectra show characteristic NH stretching bands (~3300–3500 cm⁻¹) .

Step 2: Cyclization with Carbon Disulfide

The acid hydrazide undergoes cyclization with carbon disulfide (CS₂) in basic conditions (e.g., ethanolic KOH) to form the 1,3,4-oxadiazole-2-thione ring. This is analogous to the synthesis of compound 5 in , where heterocyclization yields the thione form.

Reaction:

textAcid hydrazide + CS₂ → 1,3,4-Oxadiazole-2-thione (thione form) Conditions: 10% ethanolic KOH, reflux for 10 h[1]

Key Observations:

Amide Bond Formation

The thiophene-2-carboxamide moiety is introduced via amide coupling. This typically involves reacting the carboxylic acid with an amine using coupling reagents like EDC (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) .

Reaction:

textThiophene-2-carboxylic acid + Amine (e.g., hydrazine derivative) → Thiophene-2-carboxamide Conditions: EDC, HOBt, acetonitrile, room temperature[2]

Key Observations:

Step 1: Methylthio Derivative Formation

Methylation of the oxadiazole-2-thione with methyl iodide in basic conditions (e.g., ethanolic KOH) replaces the thione (S) group with a methylthio group. This is analogous to the synthesis of compound 12 in .

Reaction:

text1,3,4-Oxadiazole-2-thione + CH₃I → Methylthio derivative Conditions: Ethanol, KOH, reflux[1]

Key Observations:

Step 2: Hydrazination

Hydrazine hydrate reacts with the triazole derivative to form hydrazino moieties, as seen in compound 13 in . This step may introduce reactive sites for further functionalization.

Reaction:

textTriazole-3-thione + Hydrazine hydrate → Hydrazino derivative Conditions: Reflux in ethanol[1]

IR Spectroscopy

| Functional Group | Absorption (cm⁻¹) | Source |

|---|---|---|

| NH (amide) | 3182–3371 | |

| C=O (amide) | 1606–1679 | |

| C=S (thione) | 1187–1238 |

NMR Data

-

¹H NMR:

-

¹³C NMR:

Anticancer Activity (Inferred from Analogous Compounds)

While the target compound’s activity is not explicitly reported, 1,3,4-oxadiazole and thiadiazole derivatives exhibit potent anticancer properties, often linked to:

-

Tubulin inhibition : Binding to colchicine sites via hydrogen bonds and π-cation interactions .

-

Apoptosis induction : DNA fragmentation and mitochondrial membrane potential disruption .

Applications De Recherche Scientifique

Synthesis of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide

The synthesis of this compound typically involves the reaction of thiophene derivatives with 5-mercapto-1,3,4-oxadiazole moieties. The method often employs standard organic reactions such as nucleophilic substitution or condensation reactions under controlled conditions to yield the desired product. The characterization of the compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-oxadiazole ring system exhibit significant antimicrobial properties. For instance, derivatives of 5-mercapto-1,3,4-oxadiazole have shown effectiveness against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated superior antibacterial activity compared to their parent compounds when tested against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

N-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl derivatives have been evaluated for their anticancer activities. For example, compounds derived from oxadiazole structures have been shown to induce apoptosis in cancer cell lines through various mechanisms including the activation of caspases and modulation of cell cycle regulators . Specific derivatives have demonstrated selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity at low concentrations .

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science. The unique electronic properties associated with thiophene and oxadiazole moieties make this compound suitable for applications in organic electronics and photonic devices. Research into polymer blends incorporating such compounds suggests enhanced conductivity and stability, which are crucial for developing advanced materials for electronic applications .

Case Study 1: Antibacterial Activity Evaluation

A series of studies conducted on oxadiazole derivatives showed that compounds featuring the 5-mercepto group displayed a minimum inhibitory concentration (MIC) lower than 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for developing new antibacterial agents based on this scaffold.

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, a derivative of N-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the presence of the oxadiazole ring was critical for enhancing the anticancer activity compared to other similar structures lacking this moiety .

Mécanisme D'action

The mechanism of action of N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase, thereby reducing inflammation . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-mercapto-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.

Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and are known for their electronic properties.

Uniqueness

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the oxadiazole and thiophene rings, which confer both biological activity and electronic properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and materials science .

Activité Biologique

N-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- A thiophene ring

- A mercapto group attached to a 1,3,4-oxadiazole moiety

- An amide functional group

This structural configuration suggests potential reactivity and interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound this compound may share similar properties based on its structural components.

- Inhibition of Topoisomerases : Compounds containing oxadiazole rings have been shown to act as poisons for human topoisomerases I and II, which are critical enzymes in DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

- Cell Cycle Arrest : Certain derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

- Apoptosis Induction : The presence of the mercapto group may enhance the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .

Antimicrobial Activity

The compound's biological activity extends beyond anticancer effects; it also exhibits antimicrobial properties. Studies have shown that similar compounds with thiol and oxadiazole functionalities possess notable antibacterial activity against various pathogens.

Case Studies

- Antibacterial Screening : A study on related compounds demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes .

- Antifungal Activity : Other derivatives have shown promise in antifungal applications, targeting species like Candida albicans through inhibition of ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity against cancer cell lines due to increased electron density facilitating interactions with target proteins .

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | -Cl | 23.30 | High |

| 2 | -OCH3 | 10–30 | Moderate |

| 3 | -H | >1000 | Low |

Propriétés

IUPAC Name |

N-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S2/c12-7(5-2-1-3-15-5)9-4-6-10-11-8(14)13-6/h1-3H,4H2,(H,9,12)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIFUXKHGVMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=NNC(=S)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.